Cas no 87578-98-1 (Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)-)
![Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)- structure](https://fr.kuujia.com/scimg/cas/87578-98-1x500.png)
87578-98-1 structure
Nom du produit:Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)-
Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)- Propriétés chimiques et physiques
Nom et identifiant
-
- Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)-
- safracin A
- 22W88942A5
- (2S)-2-AMINO-N-(((6S,9R,14AS,15R)-6,7,9,10,13,14,14A,15-OCTAHYDRO-1-HYDROXY-2,11-DIMETHOXY-3,12,16-TRIMETHYL-10,13-DIOXO-6,15-IMINO-5H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)PROPANAMIDE
- AKOS040753899
- 87578-98-1
- PROPANAMIDE, 2-AMINO-N-(((6S,9R,14AS,15R)-6,7,9,10,13,14,14A,15-OCTAHYDRO-1-HYDROXY-2,11-DIMETHOXY-3,12,16-TRIMETHYL-10,13-DIOXO-6,15-IMINO-5H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)-, (2S)-
- Y-16482-B''
- UNII-22W88942A5
- Y-16760
- Q27253678
- Propanamide, 2-amino-N-((6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-
- PROPANAMIDE, 2-AMINO-N-((6,7,9,10,13,14,14A,15-OCTAHYDRO-1-HYDROXY-2,11-DIMETHOXY-3,12,16-TRIMETHYL-10,13-DIOXO-6,15-IMINO-5H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)-, (6S-(6.ALPHA.,9.BETA.(R*),14A.ALPHA.,15.ALPHA.))-
- 2-Amino-N-[(1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,7,9,10,13,14,14a,15-octahydro-5H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]propanimidic acid
- DTXSID201007661
- (2S)-2-Amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
- CHEBI:220091
-
- Piscine à noyau: InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16-,18-,19-,22-/m0/s1
- La clé Inchi: AZDDAJXLYMVMAW-FKTFMUQYSA-N
- Sourire: CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Propriétés calculées
- Qualité précise: 524.26348488g/mol
- Masse isotopique unique: 524.26348488g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 5
- Complexité: 1090
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 134Ų
Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)- Littérature connexe
-
V. H. Le,M. Inai,R. M. Williams,T. Kan Nat. Prod. Rep. 2015 32 328
-
Harald Gross,Joyce E. Loper Nat. Prod. Rep. 2009 26 1408
-
Michael?W. Mullowney,Ryan A. McClure,Matthew T. Robey,Neil L. Kelleher,Regan J. Thomson Nat. Prod. Rep. 2018 35 847
87578-98-1 (Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)-) Produits connexes
- 2137482-12-1(4-Morpholineethanol, α-[2-(1-hydroxycyclobutyl)ethyl]-)
- 501104-83-2(5-(dimethylcarbamoyl)oxynaphthalen-1-yl N,N-dimethylcarbamate)
- 59086-27-0(Ethyl 4-Oxo-4-(3-pyridyl)butanoate)
- 2143-81-9(2-ANTHRACENECARBALDEHYDE)
- 38229-75-3(4-Iodophenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside)
- 1269052-70-1([3-(1H-imidazol-5-yl)phenyl]amine hydrochloride)
- 1006319-92-1(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile)
- 83011-75-0(2,4-Dimethyl-[1,1'-biphenyl]-3-amine)
- 1804891-82-4(Methyl 4-cyano-2-iodo-3-mercaptobenzoate)
- 1804069-05-3(2-(1-Chloro-2-oxopropyl)-4-methylanisole)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
